molecular formula C20H19NO5 B12458477 Dimethyl 1-(furan-2-ylmethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-(furan-2-ylmethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12458477
M. Wt: 353.4 g/mol
InChI Key: VYNTXZIHCUDJHJ-UHFFFAOYSA-N
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Description

Dimethyl 1-(furan-2-ylmethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that features a furan ring, a phenyl group, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(furan-2-ylmethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxaldehyde with appropriate dihydropyridine precursors under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture uniformly, leading to efficient synthesis of ester and amide derivatives containing furan rings .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(furan-2-ylmethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The dihydropyridine core can be reduced to form tetrahydropyridine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted furans, tetrahydropyridine derivatives, and halogenated phenyl compounds. These products are valuable intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

Dimethyl 1-(furan-2-ylmethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 1-(furan-2-ylmethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The furan ring and dihydropyridine core can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzymatic activities and receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1-(furan-2-ylmethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its combination of a furan ring, a phenyl group, and a dihydropyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

dimethyl 1-(furan-2-ylmethyl)-4-phenyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H19NO5/c1-24-19(22)16-12-21(11-15-9-6-10-26-15)13-17(20(23)25-2)18(16)14-7-4-3-5-8-14/h3-10,12-13,18H,11H2,1-2H3

InChI Key

VYNTXZIHCUDJHJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=CC=C2)C(=O)OC)CC3=CC=CO3

Origin of Product

United States

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